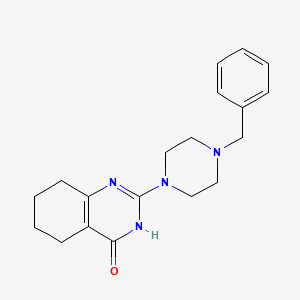![molecular formula C17H19N5O B6111679 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B6111679.png)
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It belongs to the class of tyrosine kinase inhibitors and is used extensively in cancer research.
Wirkmechanismus
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been shown to have a number of biochemical and physiological effects. It inhibits EGFR autophosphorylation, which is necessary for downstream signaling. It also inhibits the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell proliferation, survival, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 is a valuable tool for studying the EGFR pathway in vitro and in vivo. It has been extensively used in preclinical studies to investigate the role of EGFR in cancer. However, it is important to note that 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 is not selective for EGFR and can inhibit other tyrosine kinases as well. This can lead to off-target effects and limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035. One area of interest is the development of more selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 in combination with other targeted therapies to achieve synergistic effects. Additionally, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 can be used to investigate the role of EGFR in other diseases such as Alzheimer's and Parkinson's disease.
Synthesemethoden
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 can be synthesized using a variety of methods. One such method involves the reaction of 4,7-dimethylquinazoline with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 6-isopropyl-4(3H)-pyrimidinone. The final compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been extensively studied for its ability to inhibit the EGFR pathway. This pathway plays a crucial role in the development and progression of many types of cancer. By inhibiting this pathway, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been shown to inhibit tumor growth and metastasis in preclinical models.
Eigenschaften
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-9(2)13-8-15(23)21-17(19-13)22-16-18-11(4)12-6-5-10(3)7-14(12)20-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFJXOUGGNNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2-{[(2-methoxyphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6111610.png)
![6-[(3-methoxybenzyl)oxy]-1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6111621.png)

![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![3-allyl-5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6111631.png)
![2-{4-(2,4-dimethoxy-3-methylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111634.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6111641.png)
![ethyl 2-[(4-ethylphenyl)amino]-4-oxo-5-{[5-(phenylthio)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6111645.png)
![N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6111653.png)

![N-1,3-benzodioxol-5-yl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6111676.png)
![3-[(3,4-dimethylphenyl)amino]-N-(2-fluorophenyl)-1-piperidinecarboxamide](/img/structure/B6111687.png)
![2-{1-cyclopentyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111709.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B6111715.png)